

physical and chemical characteristics of (S)-Cinacalcet-D3

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Compound of Interest

Compound Name: (S)-Cinacalcet-D3

Cat. No.: B1165133

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An In-depth Technical Guide to **(S)-Cinacalcet-D3**

Introduction

(S)-Cinacalcet-D3 is the deuterated form of (S)-Cinacalcet, a calcimimetic agent. Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR) by increasing its sensitivity to extracellular calcium.[1][2] This action leads to a reduction in the secretion of parathyroid hormone (PTH), which subsequently lowers serum calcium levels.[3][4] **(S)-Cinacalcet-D3** is primarily utilized as an internal standard in analytical chemistry, specifically for the quantification of Cinacalcet in biological matrices like human plasma using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5] Its stable isotope-labeled nature ensures accurate and precise measurements in pharmacokinetic and metabolic studies.

Physical and Chemical Characteristics

The physical and chemical properties of **(S)-Cinacalcet-D3** and its commonly used hydrochloride salt are summarized below. Deuteration involves replacing three hydrogen atoms with deuterium on the methyl group.

Table 1: Physicochemical Properties of **(S)-Cinacalcet-D3**

Property	Value	Reference
Chemical Name	(S)- α -(Methyl-d ₃)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine	
Molecular Formula	C ₂₂ H ₁₉ D ₃ F ₃ N	
Molecular Weight	360.44 g/mol	
CAS Number	694495-47-1 (for unlabeled)	
Appearance	White solid	
Chemical Purity	≥98% (by HPLC)	
Optical Purity	≥100% (by chiral HPLC)	
Isotopic Purity	≥99% atom D	

Table 2: Physicochemical Properties of **(S)-Cinacalcet-D3** Hydrochloride

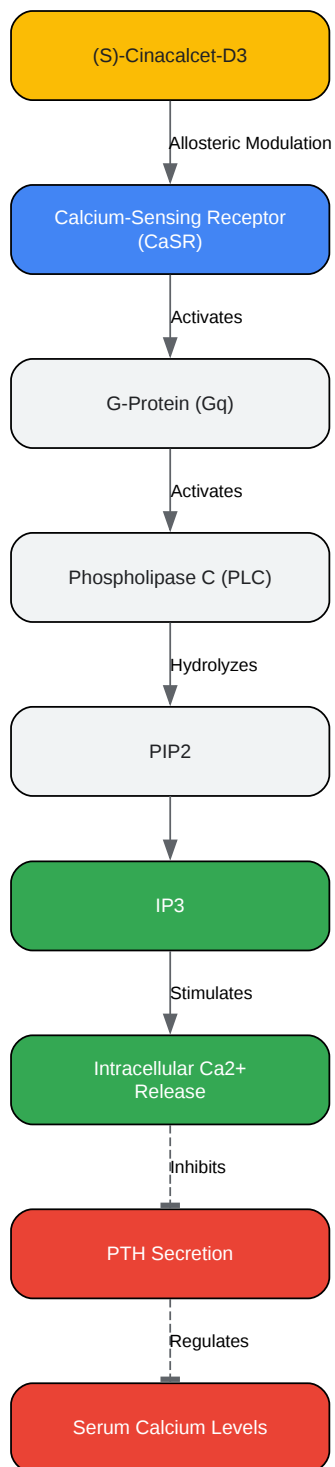
Property	Value	Reference
Chemical Name	(α R)- α -(methyl-d ₃)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine, monohydrochloride	
Molecular Formula	C ₂₂ H ₂₀ D ₃ ClF ₃ N	
Molecular Weight	396.89 g/mol	
CAS Number	1217809-88-5 (for unlabeled)	
Appearance	A solid	
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	
Storage	-20°C	
Stability	≥ 4 years (at -20°C)	

Mechanism of Action: Allosteric Modulation of CaSR

Cinacalcet functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) predominantly found on the surface of chief cells in the parathyroid gland. By binding to the transmembrane domain of the CaSR, Cinacalcet induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions. This heightened sensitivity means that lower concentrations of serum calcium are sufficient to activate the receptor.

Activation of the CaSR initiates a downstream signaling cascade via the Gq pathway, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, increasing cytosolic calcium concentrations. This elevation in intracellular calcium inhibits the synthesis and secretion of parathyroid hormone (PTH). The resulting decrease in circulating PTH levels leads to reduced serum calcium and phosphorus.

Mechanism of Action of Cinacalcet

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Cinacalcet's signaling pathway via CaSR modulation.

Experimental Protocols

The characterization and quantification of **(S)-Cinacalcet-D3** and its non-deuterated counterpart rely on standard analytical techniques. A representative protocol for purity analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is detailed below.

Objective: To determine the chemical purity of a Cinacalcet HCl bulk sample.

Instrumentation and Reagents:

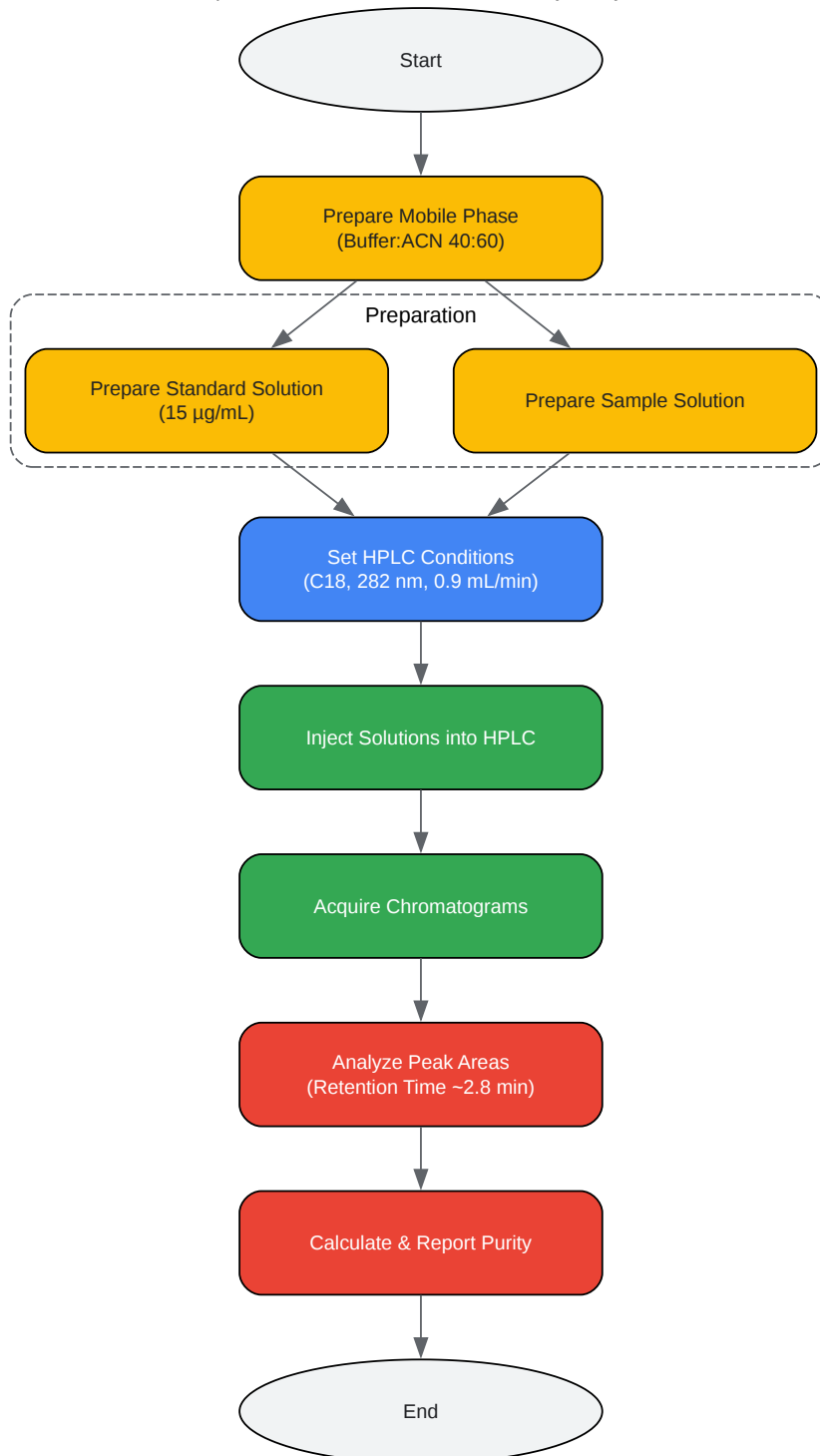
- Instrument: Waters HPLC e2695 series with a UV-Vis detector or equivalent.
- Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 µm particle size).
- Reagents: Potassium dihydrogen phosphate, orthophosphoric acid, acetonitrile (HPLC grade), and HPLC grade water.

Methodology:

- Buffer Preparation: Prepare a phosphate buffer by dissolving 7.0 grams of potassium dihydrogen phosphate in 1000 mL of HPLC water. Adjust the pH to 3.0 using orthophosphoric acid.
- Mobile Phase Preparation: The mobile phase consists of the phosphate buffer and acetonitrile in a 40:60 v/v ratio. The mobile phase also serves as the diluent.
- Standard Solution Preparation:
 - Accurately weigh 10 mg of the Cinacalcet HCl reference standard and transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
 - Further dilute 1.5 mL of this stock solution into a 10 mL volumetric flask with the diluent to achieve a final concentration of 15 µg/mL.
- Sample Solution Preparation: Prepare the sample solution using the bulk drug substance at a concentration equivalent to the standard solution.

- Chromatographic Conditions:
 - Flow Rate: 0.9 mL/min.
 - Column Temperature: Ambient.
 - Detection Wavelength: 282 nm.
 - Injection Volume: 10 μ L.
- Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for Cinacalcet is approximately 2.8 minutes under these conditions. Purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Experimental Workflow for HPLC Purity Analysis



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Workflow for RP-HPLC analysis of Cinacalcet HCl.

Workflow for RP-HPLC analysis of Cinacalcet HCl.

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